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Delphinidin 3-arabinoside cation

Cat. No.: B12784999
CAS No.: 324533-67-7
M. Wt: 435.4 g/mol
InChI Key: XZUBZVMZVWFBNE-NTCOEUGSSA-O
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Description

Contextualization within Anthocyanin Research Paradigms

Anthocyanin research is a broad field that explores the biosynthesis, chemical properties, and biological functions of these vibrant plant pigments. nih.gov Delphinidin (B77816) 3-arabinoside cation is studied within this context, often in comparison to other anthocyanins to understand structure-activity relationships. For instance, research has compared its properties to other delphinidin glycosides, such as those with glucose or galactose sugars, to determine how the sugar moiety influences factors like stability and bioavailability. nih.govmdpi.com The presence of the arabinose sugar can affect the molecule's chemical stability and solubility. nih.gov

Significance in Phytochemical and Biological Sciences

In phytochemical science, Delphinidin 3-arabinoside cation is significant due to its contribution to the color and chemical profile of various plants. It has been identified in a range of species, including Vaccinium corymbosum (highbush blueberry), Vaccinium myrtillus (bilberry), and Lagerstroemia indica (crape myrtle). nih.govresearchgate.net The study of its distribution helps in understanding plant genetics, chemotaxonomy, and the ecological roles of plant coloration.

From a biological perspective, research is exploring the potential health benefits of this compound. Like other anthocyanins, it is investigated for its antioxidant and anti-inflammatory properties. nih.govnih.gov Studies have examined its effects on various cellular pathways and its potential role in mitigating oxidative stress. nih.govnih.gov

Current Research Landscape and Emerging Academic Inquiries

The current research landscape for this compound is dynamic, with ongoing studies focusing on several key areas. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are being used for its precise identification and quantification in plant extracts. tandfonline.comnih.gov

Emerging academic inquiries are centered on its specific biological mechanisms of action. For example, some studies are investigating its potential to inhibit enzymes like xanthine (B1682287) oxidase. oup.comoup.com Furthermore, there is growing interest in its bioavailability and metabolism, with research indicating that the arabinoside form has a specific bioavailability profile compared to other delphinidin glycosides. mdpi.comnih.gov Future research is likely to delve deeper into its interactions with cellular targets and its potential applications in functional foods and nutraceuticals.

PropertyDescription
Chemical Formula C20H19O11+
Molar Mass 435.4 g/mol
Natural Occurrences Vaccinium corymbosum (Highbush Blueberry), Vaccinium myrtillus (Bilberry), Lagerstroemia indica (Crape Myrtle), Rhododendron species
IUPAC Name 3-(α-L-arabinopyranosyloxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium

Table 1: Chemical and Occurrence Data for this compound nih.govtandfonline.com

Research AreaKey Findings
Xanthine Oxidase Inhibition Delphinidin 3-arabinoside (D3A) has been shown to exhibit inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. oup.comoup.com
Bioavailability Studies in humans have reported a bioavailability of 0.14% for delphinidin-3-O-arabinoside. mdpi.comnih.gov
Plant Chemistry Identified as a significant pigment in the flowers of certain Rhododendron cultivars, contributing to their coloration. tandfonline.com
Analytical Chemistry Chromatographic and spectroscopic methods have been established for the isolation and identification of Delphinidin 3-arabinoside from complex plant matrices. tandfonline.com

Table 2: Detailed Research Findings on this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19O11+ B12784999 Delphinidin 3-arabinoside cation CAS No. 324533-67-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324533-67-7

Molecular Formula

C20H19O11+

Molecular Weight

435.4 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1

InChI Key

XZUBZVMZVWFBNE-NTCOEUGSSA-O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O

Origin of Product

United States

Occurrence, Biosynthesis, and Chemodiversity

Natural Distribution and Abundance in Plant Species

Delphinidin (B77816) 3-arabinoside cation has been identified in a variety of plant species, most notably within the genera Vaccinium and Rhododendron.

Specific Botanical Sources:

Vaccinium angustifolium (Lowbush Blueberry): Quantitative analysis of lowbush blueberries has provided specific concentration ranges for Delphinidin 3-arabinoside. Reported values include approximately 3.63 mg/100g fresh weight (FW) and ranges between 4.38 to 5.13 mg/100g FW. phenol-explorer.eunih.gov In jams made from lowbush blueberries, concentrations have been measured at 0.95 and 1.28 mg/100g FW. phenol-explorer.eu

Rhododendron spp.: Various species of Rhododendron have been found to contain Delphinidin 3-arabinoside, particularly in their flowers. nih.govresearchgate.netnih.gov In a study of 30 Rhododendron species, Delphinidin 3-O-arabinoside-5-O-glucoside was identified as a key anthocyanin contributing to purple coloration. phenol-explorer.euresearchgate.net Another study on Rhododendron arboreum flowers also identified cyanidin-3-O-α-arabinoside as a major anthocyanin. researchgate.net While not delphinidin, this highlights the presence of arabinoside forms of anthocyanins in this genus.

The following table provides a summary of the quantitative findings for Delphinidin 3-arabinoside in Vaccinium angustifolium.

Food ProductBotanical SourceConcentration (mg/100g FW)
Raw Lowbush BlueberryVaccinium angustifolium Ait. - K78-163.63
Raw Lowbush BlueberryVaccinium angustifolium Ait. - 73-104.55
Raw Lowbush BlueberryVaccinium angustifolium Ait. - 73-144.63
Lowbush Blueberry Jam 1Vaccinium angustifolium1.28
Lowbush Blueberry Jam 2Vaccinium angustifolium0.95

Distribution Across Plant Organs and Tissues

The accumulation of Delphinidin 3-arabinoside cation is tissue-specific, primarily occurring in the reproductive and photosynthetic organs of the plant.

In Vaccinium species, the highest concentrations of anthocyanins, including Delphinidin 3-arabinoside, are found in the fruits (berries). elaba.ltmdpi.comnih.gov The vibrant color of the berry skin and flesh is a direct result of the accumulation of these pigments. While the leaves of Vaccinium myrtillus do contain a variety of polyphenolic compounds, the fruit is the primary site of Delphinidin 3-arabinoside concentration. researchgate.net

In the genus Rhododendron, Delphinidin 3-arabinoside and related anthocyanins are predominantly located in the flowers, specifically the petals. nih.govresearchgate.netnih.govmdpi.com The diverse colors of Rhododendron flowers are determined by the specific composition and concentration of these anthocyanins. mdpi.com

Biosynthetic Pathways of Delphinidin Glycosides

The formation of this compound is a multi-step process involving several key enzymatic reactions within the broader flavonoid biosynthetic pathway.

Elucidation of Precursor Pathways (e.g., Phenylpropanoid Pathway)

The journey to Delphinidin 3-arabinoside begins with the phenylpropanoid pathway, a major route in plant secondary metabolism. nih.gov This pathway starts with the amino acid phenylalanine. Through a series of enzymatic steps involving enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), phenylalanine is converted into p-coumaroyl-CoA. This molecule serves as a key precursor for the flavonoid pathway.

Enzymatic Control of Delphinidin Aglycone Formation (e.g., Flavonoid 3′,5′-hydroxylase)

The synthesis of the delphinidin aglycone (the non-sugar portion of the molecule) is a critical branching point in the flavonoid pathway. The enzyme Flavonoid 3′,5′-hydroxylase (F3'5'H) plays a pivotal role in this process. F3'5'H is a cytochrome P450 enzyme that introduces hydroxyl groups at the 3' and 5' positions of the B-ring of flavonoid precursors, such as dihydrokaempferol (B1209521) or naringenin. This specific hydroxylation pattern is what defines the resulting anthocyanidin as delphinidin. The presence and activity of F3'5'H are essential for the production of delphinidin-based anthocyanins, which are responsible for purple and blue hues in many plants.

Glycosyltransferase Activity and Arabinosylation at the C3 Position

The final step in the formation of this compound is the attachment of an arabinose sugar to the delphinidin aglycone at the C3 position. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.govnih.govwikipedia.org These enzymes utilize a sugar donor, in this case, UDP-arabinose, and transfer the arabinose moiety to the acceptor molecule, delphinidin.

While numerous UGTs have been identified and characterized in plants, the specific enzyme responsible for the 3-O-arabinosylation of delphinidin has not yet been definitively isolated and characterized. nih.govnih.gov However, research on various plant species has identified UGTs with specificity for different anthocyanidins and sugar donors. For example, studies on Rhododendron delavayi have characterized flavonoid 3-O-glycosyltransferases that can utilize UDP-arabinose as a sugar donor, although with lower efficiency compared to other sugars like UDP-galactose. nih.gov The specificity of these enzymes can be quite high, with some UGTs only catalyzing glycosylation at the C3 position. nih.gov The biosynthesis of the sugar donor itself, UDP-L-arabinose, is also a crucial prerequisite for this final step. dtu.dk Further research is needed to isolate and characterize the specific UDP-arabinose:delphinidin 3-O-arabinosyltransferase.

Acetylation and Methylation

Acetylation (Acylation): A common modification of anthocyanins is acylation, where an acyl group, such as an acetyl group from an aliphatic or aromatic acid, is transferred to the sugar moiety of the anthocyanin. nih.gov This reaction is catalyzed by acyltransferases (AATs). Acylation can increase the stability of the anthocyanin molecule and influence its color. For instance, acylated derivatives of other delphinidin glycosides, such as delphinidin 3-O-rutinoside, have been identified. researchgate.net While direct evidence for the acetylation of delphinidin 3-arabinoside is not extensively documented, the general mechanism of anthocyanin acylation suggests its potential for such modification. The enzymatic acylation of delphinidin-3-O-glucoside has been demonstrated, showcasing the potential for these modifications on delphinidin glycosides. researchgate.net

Methylation: Methylation is another significant post-glycosylation modification that contributes to the diversity of anthocyanins. This process involves the transfer of a methyl group to the hydroxyl groups on the B-ring of the delphinidin aglycone, a reaction catalyzed by O-methyltransferases (AOMTs). nih.gov The methylation of delphinidin results in the formation of other anthocyanidins, such as petunidin (B3231668) (one methyl group) and malvidin (B83408) (two methyl groups). nih.gov These methylated anthocyanidins can then be glycosylated to form their respective anthocyanins. Therefore, while delphinidin 3-arabinoside itself may not be directly methylated on the arabinose moiety, the underlying delphinidin structure can be a substrate for methylation prior to glycosylation, leading to a diverse family of related pigments.

Structural Elucidation and Characterization Methodologies in Research

Extraction Techniques from Complex Biological Matrices

The initial and one of the most critical steps in the study of Delphinidin 3-arabinoside is its effective extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the final extract.

Conventional Solvent-Based Extraction Approaches

Traditionally, the extraction of anthocyanins like Delphinidin 3-arabinoside has relied on solid-liquid extraction using conventional solvents. Due to their polar nature, polar solvents are the most effective for this purpose. researchgate.net

Methanol (B129727) and ethanol (B145695) are among the most widely used solvents for anthocyanin extraction. researchgate.net To enhance extraction efficiency and stability, these solvents are typically acidified. The addition of a small amount of acid, such as hydrochloric acid (HCl) or formic acid, helps to maintain the pH in the acidic range (typically below 3). researchgate.net In this acidic environment, the anthocyanin exists predominantly in its most stable form, the red flavylium (B80283) cation, which prevents its degradation to colorless or less stable forms. researchgate.net The maceration method, involving soaking the plant material in the acidified solvent, is a common conventional technique. nih.gov

Table 1: Conventional Solvent Systems for Anthocyanin Extraction

Solvent System Acid Modifier Typical Concentration of Acid Rationale
Methanol/Water Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) 0.1% - 1% High extraction efficiency for polar anthocyanins; acid stabilizes the flavylium cation. researchgate.netrajpub.com
Ethanol/Water Formic Acid or Citric Acid 0.5% - 1.5% Generally regarded as a safer solvent than methanol for potential food applications; acid maintains stability. google.comnih.gov

Modern Assisted Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several modern assisted extraction technologies have been developed. These techniques utilize external energy sources to improve the extraction efficiency.

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the release of intracellular compounds like Delphinidin 3-arabinoside into the solvent. nih.gov UAE is noted for being a rapid and efficient method. nih.govbjherbest.com Optimized UAE conditions for anthocyanins from red raspberries included a solvent-to-material ratio of 4:1 (ml/g), an extraction time of 200 seconds, and an ultrasonic power of 400 W. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. nih.gov This rapid, localized heating creates a build-up of pressure inside the cells, leading to the rupture of the cell walls and the release of the target compounds. researchgate.netnih.gov The efficiency of MAE is influenced by factors such as solvent concentration, microwave power, and extraction time. nih.gov Studies on sorghum have shown that MAE can significantly increase the yield of anthocyanin-related compounds due to microwave-induced cell wall disruption. nih.gov

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. ufpa.brnih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO₂ is particularly advantageous because it is non-toxic, non-flammable, and its solvating power can be tuned by changing the pressure and temperature. mdpi.com To extract highly polar molecules like anthocyanins, a polar co-solvent, such as ethanol or methanol, is often added to the supercritical CO₂. nih.gov This technique is recognized as a "green" technology due to the use of a generally recognized as safe (GRAS) solvent.

Table 2: Comparison of Modern Assisted Extraction Technologies for Anthocyanins

Technology Principle Advantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls. nih.gov Reduced extraction time, lower solvent consumption, increased yield. nih.govnih.gov
Microwave-Assisted Extraction (MAE) Microwave energy causes rapid intracellular heating and pressure build-up, rupturing cells. researchgate.net High extraction rate, reduced equipment size, lower energy consumption. nih.govnih.gov

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) with tunable solvating power. ufpa.br | "Green" technology, high selectivity, solvent-free final product. nih.govresearchgate.net |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify Delphinidin 3-arabinoside.

High-Performance Liquid Chromatography (HPLC) for Fractionation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and fractionation of anthocyanins. usm.my Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode of separation.

The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time. A common mobile phase consists of two solvents: an aqueous solution acidified with formic acid or trifluoroacetic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (Solvent B). rajpub.comunp.edu.ar The gradient starts with a high proportion of the aqueous solvent and gradually increases the proportion of the organic solvent. This allows for the separation of anthocyanins based on their polarity; more polar compounds elute earlier, while less polar ones are retained longer on the column. unp.edu.ar Delphinidin glycosides, being highly polar, are typically among the first anthocyanins to elute. unp.edu.ar

Table 3: Example of HPLC Conditions for Anthocyanin Separation

Parameter Condition Source
Column Ultimate XB-C18 (7 µm, 21.2 x 250 mm) google.com
Mobile Phase A 1.5% aqueous formic acid google.com
Mobile Phase B Pure acetonitrile google.com
Gradient 0-4 min, 5-20% B; 4-18 min, 20-25% B; 18-21 min, 25-35% B google.com

| Detection | Diode Array Detector (DAD) at 520 nm | mdpi.com |

Preparative Chromatography for Compound Enrichment

When larger quantities of pure Delphinidin 3-arabinoside are needed for structural elucidation or bioactivity studies, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

Preparative HPLC: This method allows for the isolation of milligram to gram quantities of the target compound. The fractions corresponding to the peak of Delphinidin 3-arabinoside are collected as they elute from the column. google.com

Centrifugal Partition Chromatography (CPC): CPC, also known as countercurrent chromatography (CCC), is a support-free liquid-liquid partitioning technique. rajpub.comresearchgate.net It is particularly useful for purifying polar compounds like anthocyanins. In CPC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The separation occurs based on the differential partitioning of the sample components between the two immiscible liquid phases. nih.gov This method has been successfully used to isolate delphinidin-3-O-sambubioside from Hibiscus sabdariffa, demonstrating its utility for purifying delphinidin glycosides. rajpub.comresearchgate.net

Advanced Analytical Quantification and Identification Methods

For the definitive identification and precise quantification of Delphinidin 3-arabinoside, the coupling of HPLC with mass spectrometry (MS) is the gold standard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass-analyzing capabilities of MS. As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z).

For structural confirmation, tandem mass spectrometry (MS/MS) is often used. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the mass of Delphinidin 3-arabinoside is selected and fragmented. The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern typically reveals the mass of the delphinidin aglycone (the core structure) and the neutral loss of the arabinose sugar moiety. This detailed structural information allows for unambiguous identification. For instance, delphinidin 3,5-diglucoside has been identified by observing the precursor ion and its subsequent fragmentation into delphinidin 3-glucoside and the delphinidin aglycone. mdpi.com

Table 4: Mass Spectrometric Data for Identification of Delphinidin Glycosides

Compound Precursor Ion [M]+ (m/z) Key Fragment Ion (m/z) Fragment Identity
Delphinidin (aglycone) 303 - Aglycone
Delphinidin 3-glucoside 465 303 Delphinidin aglycone
Delphinidin 3-rutinoside 611 303 Delphinidin aglycone

| Delphinidin 3-arabinoside | 435 | 303 | Delphinidin aglycone |

Note: The mass-to-charge ratios (m/z) are for the positive ion mode and may vary slightly depending on the specific instrument and conditions. The data for Delphinidin 3-arabinoside is inferred from the known masses of delphinidin and arabinose.

The combination of retention time from HPLC and the precise mass and fragmentation data from MS/MS provides a highly reliable method for both identifying and quantifying this compound in complex mixtures.

Stability Assessment and Degradation Kinetics in Research Environments

The stability of this compound is a critical factor influencing its integrity and functionality in research settings. Its degradation is influenced by several factors, including temperature, pH, and molecular associations.

Thermal Degradation Profiles and Kinetic Modeling

Thermal degradation of anthocyanins, including delphinidin derivatives, generally follows first-order reaction kinetics. nih.govmdpi.com This means the rate of degradation is directly proportional to the concentration of the anthocyanin. The degradation process involves the opening of the B ring to form an intermediate chalcone, which then decomposes into a B ring-retained and an A ring-retained cleavage product. nih.gov For delphinidin, these degradation products are typically 3,4,5-trihydroxybenzoic acid and phloroglucinaldehyde. nih.gov

The rate of thermal degradation is quantified by the kinetic rate constant (k), the half-life (t1/2), and the decimal reduction time (D-value). Higher temperatures lead to significantly increased degradation rates. For instance, studies on purple maize extracts showed that the degradation rate constant for anthocyanins increased from 0.16 x 10⁻³ min⁻¹ at 80°C to 4.85 x 10⁻² min⁻¹ at 180°C. mdpi.com The half-life for antioxidant thermal degradation in the same study ranged from approximately 7.2 hours at 80°C to just 0.23 hours at 180°C. mdpi.com Non-glycosylated delphinidin has shown poor resistance to degradation under microwave heating, with a half-life of only 6.40 seconds, compared to 19.02 seconds with conventional heating. researchgate.net

The thermodynamic parameters of activation energy (Ea), enthalpy change (ΔH), and entropy change (ΔS) provide further insights into the degradation process. nih.gov

Table 1: Kinetic Parameters for Thermal Degradation of Anthocyanins

pH-Dependent Stability Characteristics

The stability of this compound is highly dependent on the pH of its environment. Delphinidin is most stable in acidic conditions and becomes unstable in neutral and alkaline solutions. nih.govmedcraveonline.com At a pH below 3, the predominant form is the red-colored flavylium cation. medcraveonline.comresearchgate.net As the pH increases, it can undergo structural transformations to form a purple quinonoidal base and a colorless hemiketal. nih.govresearchgate.net Further increases in pH can lead to the formation of the colorless chalcone. medcraveonline.com This pH-dependent color change makes delphinidin a natural pH indicator, appearing red in acid, purple to magenta in neutral, and blue in basic conditions. nih.gov

The pKa values for the formation of the quinoidal base from the flavylium cation are typically in the range of 4-5. medcraveonline.com The delphinidin aglycone is not stable under physiological conditions, with a half-life of about 30 minutes. nih.gov Delphinidin-3-glucoside has been shown to be stable under acidic gastric conditions but exhibits poor stability in basic intestinal conditions. nih.gov

Influence of Glycosylation and Co-pigmentation on Molecular Stability

Glycosylation, the attachment of a sugar moiety, significantly enhances the stability of delphinidin. nih.govnih.gov The sugar group helps to protect the unstable aglycone from degradation. nih.gov While the presence of a glucose residue at position 5 has a minimal effect on the proton transfer equilibrium, it notably increases the hydration rate, which slows down the reverse reaction. researchgate.net However, compared to other anthocyanins like those derived from cyanidin, petunidin, peonidin, and malvidin, delphinidin glycosides can exhibit poorer stability. nih.gov This is attributed to the higher number of hydroxyl groups on the B ring. nih.gov

Co-pigmentation, the interaction of anthocyanins with other colorless organic molecules (co-pigments) such as flavones, phenolic acids, and other flavonoids, also plays a crucial role in stabilizing the this compound. This interaction leads to a hyperchromic effect (an increase in color intensity) and a bathochromic shift (a shift of the λmax to a longer wavelength). nih.govresearchgate.net Caffeic acid has been identified as a particularly effective co-pigment for enhancing anthocyanin stability. researchgate.net The protective effect of co-pigmentation is observed in glycosylated anthocyanins. nih.gov

Table 2: Compound Names Mentioned in the Article

Structure Activity Relationship Sar in Biological Systems

Influence of Aglycone Structural Features on Biological Activity

The aglycone portion of Delphinidin (B77816) 3-arabinoside, which is delphinidin itself, forms the foundation of its biological activity. Delphinidin is a member of the anthocyanidin subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Several structural features of this aglycone are paramount to its function.

The most defining feature of delphinidin is the presence of three hydroxyl (-OH) groups on its B-ring at the 3', 4', and 5' positions. This specific arrangement is a critical determinant of its potent antioxidant activity. nih.gov The number of hydroxyl groups on the B-ring directly correlates with the capacity to scavenge reactive oxygen species (ROS); consequently, delphinidin is a more potent antioxidant than its counterparts with fewer -OH groups, such as cyanidin (B77932) (two -OH groups) and pelargonidin (B1210327) (one -OH group). nih.gov The hydroxyl group at the 5′ position of delphinidin's B ring, in particular, has been identified as critical for inducing apoptosis in certain cancer cell lines. nih.gov

Furthermore, other general flavonoid structural features contribute to delphinidin's activity. These include the C2-C3 double bond in the C-ring, a carbonyl group at the C4 position, and a hydroxyl group at the C3 position. mdpi.com While the delphinidin aglycone is highly active, it is also chemically unstable under physiological conditions, degrading rapidly into products like gallic acid and phloroglucinol (B13840) aldehyde. nih.govnih.gov This inherent instability underscores the importance of glycosylation for its delivery and bioavailability in biological systems. nih.gov

Impact of the Glycosyl Moiety (Arabinosyl Group) on Bioactivity

Glycosylation, the attachment of a sugar unit to the aglycone, significantly modifies the properties of the delphinidin molecule, creating a glycoside such as Delphinidin 3-arabinoside. The primary role of the sugar moiety is to enhance the stability and water solubility of the compound. nih.govmdpi.com While the aglycone is highly reactive, it is also prone to rapid degradation. nih.gov The addition of the arabinosyl group at the C3 position improves stability, protecting the reactive flavylium (B80283) cation from nucleophilic attack by water. nih.govnih.gov

However, this increased stability often comes at the cost of reduced direct biological activity. nih.govresearchgate.net Virtual docking studies suggest that the sugar moiety may not effectively interact with the active sites of some biological targets. nih.gov The presence of the glycosyl group can sterically hinder the aglycone's interaction with proteins and enzymes. Despite this, glycosylation is considered vital for bioavailability, enabling the compound to survive transit and reach target tissues where it can be metabolized back to its more active aglycone form. nih.gov

The specific type of sugar attached to the delphinidin core influences its bioactivity profile. While direct comparative studies focusing solely on Delphinidin 3-arabinoside versus other glycosides are limited, broader research on anthocyanins provides key insights. The size and structure of the sugar can affect absorption, stability, and interaction with cellular targets.

For instance, studies comparing different glycosides of cyanidin have shown variations in inhibitory activity against enzymes like α-amylase. Cyanidin-3-glucoside was found to have a higher inhibitory activity than cyanidin-3-rutinoside, suggesting that the smaller monosaccharide (glucose) may be more effective than the larger disaccharide (rutinose) in this context. researchgate.net In contrast, diglycosides have sometimes been shown to have higher storage stability compared to monoglucosides. nih.gov The transport of anthocyanins across cell monolayers can also be affected, with some studies indicating that monoglycosides are transported more rapidly than diglycosides. nih.gov

Glycosyl FormGeneral Impact on Bioactivity/PropertiesSupporting Observations
Arabinosyl (Monosaccharide)Enhances stability and solubility of the delphinidin aglycone. nih.govnih.govAs a monosaccharide, its transport and interaction profile may be comparable to other single-sugar glycosides like glucoside.
Glucosyl (Monosaccharide)Commonly studied; generally enhances stability. Can exhibit higher inhibitory activity against certain enzymes compared to larger sugar groups. researchgate.netCyanidin-3-glucoside showed higher α-amylase inhibition than Cyanidin-3-rutinoside. researchgate.net
Rutinosyl (Disaccharide)Being a larger sugar, it can decrease certain biological activities compared to monosaccharides due to steric hindrance.Cyanidin-3-rutinoside showed lower α-amylase inhibition than its glucoside counterpart. researchgate.net
DiglucosidesMay offer greater stability during storage compared to monoglucosides. nih.gov However, transport across cellular membranes may be slower. nih.govPomegranate cyanidin diglucosides showed higher storage stability. nih.gov Monoglycoside mixtures had a lower transport rate than diglycoside mixtures in one study, though individual standards showed the opposite trend. nih.gov

The position at which the sugar moiety is attached to the delphinidin aglycone is crucial for its functional efficacy. For Delphinidin 3-arabinoside, the arabinose sugar is attached at the C3 position of the C-ring. This is the most common position for glycosylation in anthocyanins. nih.gov

This specific location is significant because the C3 hydroxyl group is important for the molecule's antioxidant capacity and interaction with various proteins. mdpi.com Glycosylation at this site directly impacts these activities. The presence of a sugar at the C3 position is considered essential for bioavailability. nih.gov

Other positions, such as C5 on the A-ring, can also be glycosylated, leading to the formation of diglycosides (e.g., 3,5-O-diglucoside). The presence of a second sugar group can further alter the molecule's properties. For example, studies on wine anthocyanins have shown that monoglycosides (like 3-O-glucosides) and diglycosides (like 3,5-O-diglucosides) can have different transport rates across Caco-2 cell monolayers, a model for the intestinal epithelium. nih.gov This indicates that the glycosylation pattern, including the number and position of sugars, plays a significant role in the absorption and systemic availability of the compound.

Contribution of Hydroxylation and Methylation Patterns to Biological Function

Hydroxylation and methylation are key structural modifications of the anthocyanidin B-ring that create different types of anthocyanins and significantly influence their biological functions.

Hydroxylation: The degree of hydroxylation on the B-ring is a primary determinant of antioxidant potential. nih.gov The activity increases with the number of -OH groups. Delphinidin, with its three hydroxyl groups (3',4',5'-trihydroxylated), exhibits stronger antioxidant and free-radical scavenging activity than cyanidin (3',4'-dihydroxylated) or pelargonidin (4'-hydroxylated). nih.gov This increased number of hydroxyl groups also shifts the light absorption of the molecule, contributing to the deeper violet/blue colors associated with delphinidin-rich plants. mdpi.com

Methylation: Methylation involves the addition of a methyl (-CH3) group to one or more of the hydroxyl groups on the B-ring. This process converts delphinidin into other anthocyanidins, such as petunidin (B3231668) (one methyl group) and malvidin (B83408) (two methyl groups). nih.gov Methylation generally decreases the antioxidant activity because it blocks the reactive hydroxyl groups. nih.gov For example, the antioxidant activity of anthocyanidins often follows the order: delphinidin > cyanidin > peonidin (B1209262) (a methylated form of cyanidin). nih.gov Methylation also reduces water solubility but can increase the rate of transport across cell membranes, potentially affecting bioavailability. mdpi.comnih.gov Studies have shown that a higher degree of methylation and lower degree of hydroxylation can lead to a higher transport rate across Caco-2 monolayers. nih.gov

CompoundB-Ring PatternKey Structural FeatureImpact on Biological Function
Delphinidin3', 4', 5'-OHMaximum hydroxylationHighest antioxidant activity. nih.gov
Cyanidin3', 4'-OHTwo hydroxyl groupsStrong antioxidant activity, but less than delphinidin. nih.gov
Pelargonidin4'-OHOne hydroxyl groupLower antioxidant activity compared to delphinidin and cyanidin. nih.gov
Petunidin3'-OCH₃, 4', 5'-OHMethylated delphinidinReduced antioxidant activity compared to delphinidin; altered solubility and transport. nih.govnih.gov
Malvidin3', 5'-OCH₃, 4'-OHDi-methylated delphinidinLower antioxidant activity than delphinidin; increased transport rate compared to less methylated forms. nih.govnih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Molecular Targets and Mechanistic Pathways

While the antioxidant properties of anthocyanins are well-documented, a deeper understanding of the specific molecular interactions of Delphinidin (B77816) 3-arabinoside cation is essential for its development as a targeted therapeutic agent. Future investigations should move beyond general antioxidant effects to identify novel protein targets and delineate the precise signaling cascades it modulates.

Research on delphinidin and its other glycosidic forms has revealed interactions with several key signaling pathways implicated in chronic diseases. frontiersin.orgnih.gov For instance, delphinidin has been shown to interfere with major cancer-related pathways such as PI3K/Akt/mTOR and MAPK signaling. frontiersin.orgnih.gov It can also suppress the Wnt/β-catenin pathway by downregulating β-catenin and inhibiting its nuclear translocation. nih.gov In the context of inflammation and cancer, delphinidin and its derivatives have been found to inhibit NF-κB signaling. nih.gov An in silico analysis of a related compound, Delphinidin-3-Sambubioside, also predicted the PI3K-AKT pathway as a primary target. mdpi.com

Future studies should specifically investigate whether Delphinidin 3-arabinoside cation engages these same targets and pathways. It is crucial to determine if the arabinoside sugar moiety alters the binding affinity and specificity compared to other delphinidin glycosides. Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational molecular docking can be employed to identify direct binding partners of this compound within the cell. oup.comresearchgate.net Elucidating these interactions will provide a clearer picture of its mechanism of action and could uncover novel therapeutic applications.

Table 1: Potential Molecular Targets and Pathways for this compound Based on Related Compounds

Pathway/Target ClassSpecific Target/Pathway ComponentAssociated Disease/ProcessReference
Cancer Signaling PI3K/Akt/mTOR PathwayCell Proliferation, Survival frontiersin.orgnih.gov
MAPK (ERK1/2, P38) SignalingCell Growth, Inflammation nih.gov
Wnt/β-catenin PathwayDevelopment, Cancer nih.gov
STAT-3 PhosphorylationInflammation, Cancer nih.gov
Inflammation NF-κB SignalingImmune Response, Inflammation nih.gov
Fyn Kinase / COX-2 ExpressionInflammation frontiersin.org
Epigenetic Regulation Histone Deacetylases (HDACs)Gene Expression, Cancer nih.gov
Cell Cycle Control Cyclin-dependent kinases (cdk1, cdk2)Cell Division nih.gov
Osteoclastogenesis NF-κB, c-fos, Nfatc1Bone Resorption nih.gov

Integration of Omics Technologies for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, the integration of various "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased, system-wide understanding of the changes induced by this compound at the molecular level. frontiersin.org

Transcriptomics: RNA sequencing (RNA-Seq) can reveal the global changes in gene expression in response to this compound treatment. Transcriptome analyses have been successfully used to elucidate the biosynthetic pathways of delphinidin derivatives in plants like purple pepper and grape hyacinth. frontiersin.orgnih.govresearchgate.net Similar approaches in human cell lines or animal models can identify key genes and pathways modulated by the compound, offering insights into its mechanisms of action in health and disease.

Proteomics: This technology identifies and quantifies the entire set of proteins in a biological sample. Proteomic studies can uncover changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound. This can help validate targets identified through other means and discover entirely new ones.

Metabolomics: As the downstream result of gene and protein activity, the metabolome provides a functional readout of the cellular state. researchgate.net Non-targeted metabolomics studies have already been employed to understand the protective effects of delphinidin against oxidative stress and in breast carcinogenesis, identifying significant perturbations in metabolic pathways such as glycerophospholipid and amino acid metabolism. nih.govnih.gov Applying targeted and non-targeted metabolomics will be crucial to map the metabolic fingerprint of this compound, identify its breakdown products, and understand its impact on cellular metabolism. metwarebio.com

A powerful strategy for future research will be the use of multi-omics approaches, which combine data from transcriptomics, proteomics, and metabolomics. nih.gov This integrated analysis can provide a more complete and dynamic picture of the biological system's response to this compound, revealing complex regulatory networks and identifying robust biomarkers of its efficacy.

Development of Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity

A significant challenge for the therapeutic application of many polyphenols, including this compound, is their inherent chemical instability and low bioavailability. mdpi.comnih.gov The bioavailability of delphinidin glycosides is known to be low, with one study reporting a bioavailability of only 0.14% for delphinidin-3-O-arabinoside in human subjects. nih.gov The aglycone form (delphinidin) is more active, but the sugar moiety is crucial for its bioavailability. frontiersin.orgnih.gov Therefore, future research must focus on developing advanced delivery systems to protect the molecule from degradation in the gastrointestinal tract and enhance its absorption and delivery to target tissues.

Nanoencapsulation represents a promising strategy to overcome these limitations. nih.govencyclopedia.pub By entrapping this compound within nanocarriers, its stability, solubility, and bioavailability can be significantly improved. mdpi.com

Table 2: Advanced Delivery Systems for Anthocyanin Encapsulation

Delivery SystemEncapsulating Material(s)Key AdvantagesReference
Lipid-Based Nanocarriers Liposomes, Nanoliposomes, Solid-Lipid Nanoparticles (SLNs)Biocompatible, can encapsulate both hydrophilic and lipophilic compounds, enhances cellular uptake. mdpi.comencyclopedia.pub
Polymeric Nanoparticles Chitosan, Pectin, Alginate, Whey ProteinBiodegradable, protects from pH changes, allows for controlled/sustained release. nih.govencyclopedia.pubmdpi.comnih.gov
Emulsions Nanoemulsions (W/O/W)Can protect against pH-induced degradation, enhances stability. encyclopedia.pub
Biogenic Nanocarriers ExosomesNatural carriers, non-toxic, can improve target specificity and efficacy. encyclopedia.pub

Future research should aim to formulate this compound into various nanocarriers and evaluate their physicochemical properties, encapsulation efficiency, and release kinetics. In vitro and in vivo studies will then be necessary to assess whether these formulations lead to enhanced bioavailability, improved therapeutic efficacy, and better target specificity compared to the free compound. The development of such delivery systems is a critical translational step towards realizing the clinical potential of this compound.

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying Delphinidin 3-arabinoside cation in plant extracts?

Category : Basic/Methodological Answer : High-performance thin-layer chromatography (HPTLC) is a widely accepted method for quantifying delphinidin derivatives. A validated protocol involves separation on silica gel 60F254 plates using ethyl acetate/toluene/water/formic acid (12:3:0.8:1.2) as the mobile phase, followed by densitometric analysis at 555 nm . Calibration curves (r > 0.999) ensure linearity, with sample extraction in methanol acidified with 25% HCl to stabilize anthocyanins. For reproducibility, ensure triplicate measurements and validate against reference standards listed in anthocyanin databases (e.g., ) .

Q. Q2. How can structural confirmation of this compound be achieved in purified samples?

Category : Basic/Methodological Answer : Combine mass spectrometry (MS) with nuclear magnetic resonance (NMR). Electrospray ionization-MS (ESI-MS) in positive ion mode confirms the molecular ion ([M⁺] at m/z 435 for Delphinidin 3-arabinoside). NMR (¹H and ¹³C) resolves the arabinose moiety (e.g., anomeric proton signals at δ 5.1–5.3 ppm) and aglycone substitution patterns. Cross-reference with spectral libraries (e.g., for glycosidic linkages) to rule out isomers like Delphinidin 3-galactoside .

Advanced Research Questions

Q. Q3. How should experimental designs be optimized to investigate Delphinidin 3-arabinoside’s antioxidant mechanisms in cellular models?

Category : Advanced/Experimental Design Answer : Use a multi-dose, time-course approach with ROS-sensitive probes (e.g., DCFH-DA) in relevant cell lines (e.g., endothelial cells). Include controls for auto-oxidation (e.g., catalase pretreatment) and validate via orthogonal assays like ORAC (oxygen radical absorbance capacity) to correlate intracellular and cell-free antioxidant activity. Account for pH-dependent stability by maintaining physiological conditions (pH 7.4) during treatments . For mechanistic depth, combine siRNA knockdown (e.g., Nrf2 pathway) with HPLC-MS to track metabolite formation .

Q. Q4. What strategies resolve contradictions in bioavailability data for Delphinidin 3-arabinoside across in vitro and in vivo studies?

Category : Advanced/Data Analysis Answer : Discrepancies often arise from differential absorption kinetics and microbial metabolism. Apply compartmental modeling (e.g., GastroPlus®) to simulate intestinal uptake, incorporating parameters like logP (-1.2 for glycosylated anthocyanins) and efflux transporter affinity (e.g., P-glycoprotein). Validate with dual-labeling studies (³H/¹⁴C) in animal models and fecal microbiota transplants to isolate microbial contributions. Cross-validate findings using Caco-2 cell monolayers with tight junction integrity checks (TEER > 500 Ω·cm²) .

Q. Q5. How can synergistic interactions between Delphinidin 3-arabinoside and other polyphenols be systematically evaluated?

Category : Advanced/Experimental Design Answer : Employ factorial design (e.g., 2³ matrix) to test combinations with quercetin and caffeic acid. Measure synergy via isobolographic analysis or Chou-Talalay’s combination index (CI < 1 indicates synergy). Use untargeted metabolomics (LC-QTOF-MS) to identify co-regulated pathways (e.g., AMPK/mTOR). Include negative controls (e.g., single compounds) and adjust for matrix effects in plant extracts .

Q. Q6. What methodologies address stability challenges in Delphinidin 3-arabinoside during long-term storage?

Category : Advanced/Methodological Answer : Stabilize via lyophilization with cryoprotectants (e.g., 1% trehalose) and store under inert gas (N₂) at -80°C. Monitor degradation kinetics using accelerated stability testing (40°C/75% RH) with HPLC-UV quantification. For aqueous solutions, adjust to pH 3.5–4.0 (citrate buffer) and add 0.1% ascorbic acid to mitigate oxidation. Validate storage conditions via Arrhenius modeling to predict shelf-life .

Methodological Guidelines for Reproducibility

Q. Q7. How should researchers document experimental protocols for Delphinidin 3-arabinoside studies to ensure reproducibility?

Category : Advanced/Reproducibility Answer : Follow the Beilstein Journal’s guidelines:

  • Detail extraction solvents (e.g., acidified methanol ratio), centrifugation parameters (e.g., 10,000×g, 15 min), and filtration steps (0.22 µm PVDF).
  • Report instrument settings (e.g., HPTLC plate activation at 110°C for 30 min).
  • Deposit raw chromatograms and NMR spectra in supplementary materials with metadata (e.g., shimming criteria for NMR) .

Q. Q8. What statistical approaches are recommended for analyzing dose-response relationships in Delphinidin 3-arabinoside bioactivity studies?

Category : Advanced/Data Analysis Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply bootstrapping (1,000 iterations) to estimate confidence intervals. For transcriptomic data, apply Benjamini-Hochberg correction (FDR < 0.05) and hierarchical clustering to identify co-expressed gene modules. Share code repositories (e.g., GitHub) for custom scripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.